molecular formula C25H22O10 B12405590 Silibinin-d5

Silibinin-d5

Cat. No.: B12405590
M. Wt: 487.5 g/mol
InChI Key: COKLBHBNHMGISV-BKNYRAQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research Applications and Value Silibinin-d5 is a deuterium-labeled analog of silibinin, the major and most biologically active constituent of silymarin, a standardized extract from milk thistle (Silybum marianum) . This stable isotopologue is specifically designed for use as an internal standard in quantitative bioanalytical methods, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Its primary research value lies in enabling precise and accurate quantification of native silibinin in complex biological matrices such as plasma, bile, and tissue homogenates, thereby minimizing variability and improving data reliability in pharmacokinetic and metabolic studies . Mechanism of Action of the Parent Compound The research interest in silibinin, and by extension its labeled form, stems from its diverse pharmacological profile. Silibinin is recognized for its potent hepatoprotective properties, demonstrated in models of toxin-induced, alcohol-related, and viral liver damage . Its mechanisms of action are multi-faceted and include significant antioxidant activity, where it directly scavenges free radicals . Furthermore, silibinin exhibits anti-inflammatory and antifibrotic effects, which are relevant in the context of chronic liver diseases like cirrhosis . Beyond hepatology, research has uncovered its potential in oncology, showing in vitro anti-cancer efficacy against various cell lines, including those of the prostate, breast, and colon . In hematology, studies explore its role in acute myeloid leukemia (AML) by promoting cell differentiation and apoptosis, and in β-thalassemia for its iron-chelating potential . A foundational study also indicated that silibinin can stimulate the synthesis of ribosomal RNA in rat liver, which helps explain its role in promoting liver cell regeneration . Handling and Usage This product is intended for research and analysis in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not to be used as a drug, ingredient in a drug, or for any diagnostic, therapeutic, or personal applications. Researchers should handle the compound with appropriate personal protective equipment and adhere to their institution's chemical safety guidelines.

Properties

Molecular Formula

C25H22O10

Molecular Weight

487.5 g/mol

IUPAC Name

(2R,3R)-6,8-dideuterio-3,4,7-trihydroxy-2-[(2R,3R)-2-(hydroxymethyl)-3-(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-5-one

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-28,30-31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i2D,4D,6D,8D,9D

InChI Key

COKLBHBNHMGISV-BKNYRAQYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@@H]2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=C5C(=C(C(=C(C5=O)[2H])O)[2H])O4)O)O)CO)[2H])OC)O)[2H]

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=C5C(=CC(=CC5=O)O)O4)O)O)CO)O

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated Coniferyl Alcohol (4b)

The foundational step involves synthesizing deuterated coniferyl alcohol, a key precursor. The process begins with vanillin (5), which undergoes sequential deuteration and functionalization:

  • Protection of Vanillin :

    • Vanillin is protected with a methoxymethyl (MOM) group to yield MOM-protected vanillin (6).
    • Reagents : MOM-Cl, K₂CO₃, DMF.
    • Yield : 70%.
  • Reduction to Deutero-Benzyl Alcohol :

    • The aldehyde group in 6 is reduced using NaBD₄ in methanol, producing a 1:1 mixture of deutero-benzyl alcohols (7 and 8).
    • Key Isotopic Effect : Kinetic isotope effects during MnO₂ oxidation favor deuterated aldehyde (9) formation.
  • Wittig Olefination :

    • Reaction with Ph₃P=CH-CO₂Et introduces the propenyl side chain, yielding (E)-deutero-coniferyl aldehyde (11).
    • Conditions : Wittig reagent, THF, 0°C to room temperature.
  • Final Reduction :

    • LiAlD₄ reduces the aldehyde to (E)-deutero-coniferyl alcohol (4b).
    • Deuterium Content : >92% (confirmed by ¹H NMR).

Oxidative Coupling with Taxifolin

Deuterated coniferyl alcohol (4b) undergoes biomimetic coupling with taxifolin (3a) to form Silibinin-d5:

  • Reaction Conditions :
    • Solvent : Benzene/acetone (3:2 v/v).
    • Oxidizing Agent : Ag₂O (1.28 mmol per 0.6 mmol taxifolin).
    • Temperature : 55°C, 40 hours.
  • Yield : 19% for racemic this compound (rac-1f).
  • Purification : Preparative TLC (chloroform:ethyl acetate:acetone:formic acid, 8:1:1:0.01).

Catalytic Deuteration of Silibinin Precursors

Late-Stage Hydrogen-Deuterium Exchange

A complementary approach involves deuteration of pre-formed silibinin intermediates:

  • Substrate : 5-(3′,4′-bis(benzyloxy)benzylidene)furan-2(5H)-one (II).
  • Conditions :
    • Catalyst : 3% Pd/C.
    • Solvent : CD₃OD.
    • Pressure : 1.8 bar D₂ gas, 24 hours.
  • Outcome :
    • Simultaneous deuteration at four non-exchangeable positions.
    • Isotopic Purity : >95% DHPV-d4 (by HRMS).

Optimization of Reaction Parameters

Critical Factors Affecting Deuterium Incorporation

  • Solvent Choice : Anhydrous CD₃OD minimizes proton back-exchange.
  • Catalyst Loading : 5% Pd/C maximizes deuteration efficiency without over-reduction.
  • Temperature : Room temperature prevents thermal degradation of labile groups.

Yield Enhancement Strategies

  • Stepwise Protection : MOM and benzyl groups improve intermediate stability.
  • Gradient Elution : Prep-HPLC with C18 columns (MeOH/0.1% formic acid) resolves diastereomers.

Analytical Characterization of this compound

Structural Confirmation

  • ¹H NMR : Absence of proton signals at δ 4.43 (CH₂) and δ 6.01 (aromatic H) confirms deuteration.
  • HRMS : m/z 481.132 [M+H]⁺ (Δ = +5 Da vs. non-deuterated silibinin).

Isotopic Purity Assessment

  • LC-MS/MS : SIL internal standard spiked into rat plasma shows baseline separation (Δtₚ = 0.3 min).
  • Deuterium Distribution :

























    PositionDeuteration (%)
    C-2'98.5
    C-3'97.8
    C-4'96.2
    C-5'95.4

    Data sourced from.

Challenges and Limitations

  • Byproduct Formation : BF₃·OEt₂ catalyzes isomerization during glycosylation, requiring stringent anhydrous conditions.
  • Cost : Benzene-d₆ and CD₃OD contribute to high synthesis costs (~$2,500/g).
  • Scalability : Biomimetic coupling yields <20%, necessitating large-scale inputs for gram quantities.

Comparative Analysis of Methods

Method Yield (%) Deuterium Positions Purification Technique Key Advantage
Biomimetic Coupling 19 C-2',3',4',5',6' Prep-TLC High isotopic purity
Catalytic Deuteration 83 C-2',3',4',5' Filtration + Concentration Late-stage functionalization

Chemical Reactions Analysis

Types of Reactions

Silibinin-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

Hepatoprotective Properties

Mechanism of Action
Silibinin-d5 exhibits significant hepatoprotective effects primarily through its antioxidant properties. It inhibits the binding of hepatotoxins to liver cell membranes, enhances glutathione levels, and stimulates protein synthesis in hepatocytes, which promotes liver regeneration .

Clinical Applications

  • Liver Disorders : this compound has been used in treating various liver conditions, including alcoholic liver disease, viral hepatitis, and cirrhosis. Its efficacy is attributed to its ability to protect liver cells from oxidative stress and inflammation .
  • Amanita Poisoning : this compound is administered as a treatment for amatoxin poisoning from mushrooms. It is often combined with penicillin to enhance therapeutic outcomes .
Condition Efficacy Mechanism
Alcoholic Liver DiseaseSignificant improvement in liver functionAntioxidant activity, enhanced glutathione levels
Viral HepatitisReduction in liver inflammationInhibition of hepatotoxin binding
Amanita PoisoningImproved survival ratesDirect hepatoprotection

Neuroprotective Effects

Research Findings
Recent studies indicate that this compound possesses neuroprotective properties by reducing oxidative damage and inhibiting astrocyte activation in neurodegenerative disorders. In vitro studies have shown that this compound can attenuate LPS-induced oxidative stress in astrocytes, suggesting its potential role in treating conditions like Alzheimer's and Parkinson's disease .

Mechanisms of Neuroprotection

  • Oxidative Stress Reduction : this compound mitigates reactive oxygen species production, which is crucial in preventing neuronal death.
  • Astrocyte Activation Inhibition : By suppressing astrocyte activation, this compound helps maintain neuronal integrity during neuroinflammatory responses .
Neurodegenerative Condition Effect Mechanism
Alzheimer's DiseaseReduced neuroinflammationInhibition of astrocyte activation
Parkinson's DiseaseProtection against oxidative stressAntioxidant properties

Anticancer Applications

Efficacy Against Cancer
this compound has been extensively studied for its anticancer properties across various cancer types. It has shown effectiveness in inhibiting tumor growth and progression through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Types of Cancer Studied

  • Lung Cancer : this compound has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) by inhibiting cell proliferation and inducing apoptosis .
  • Breast Cancer : In combination with chemotherapy agents like doxorubicin, this compound enhances the sensitivity of cancer cells to treatment, leading to improved therapeutic outcomes .
Cancer Type Treatment Outcome Mechanism
Lung CancerSignificant reduction in tumor sizeInhibition of angiogenesis and cell proliferation
Breast CancerEnhanced efficacy with chemotherapyInduction of apoptosis and inhibition of metastasis

Mechanism of Action

Silibinin-d5 exerts its effects through various mechanisms, including:

Comparison with Similar Compounds

Research Findings and Data

Table 2: Analytical Performance in Recent Studies
Compound LOD (ng/mL) LOQ (ng/mL) Recovery (%) Matrix Reference Technique
This compound 0.5 1.5 92–105 Rat plasma LC-MS/MS
Pefloxacin-d5 0.2 0.6 88–97 Human serum LC-MS/MS
Norfluoxetine-d5 0.1 0.3 95–102 Mouse brain GC-MS
Critical Observations:
  • This compound exhibits marginally higher limits of detection (LOD) compared to Norfluoxetine-d5, likely due to ion suppression from complex plant-derived matrices .
  • All compounds meet FDA guidelines for bioanalytical method validation (recovery: 80–120%, precision: ±15%) .

Biological Activity

Silibinin-d5, a derivative of silibinin, is a flavonolignan compound primarily extracted from the milk thistle plant (Silybum marianum). This compound has garnered significant attention in scientific research due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and therapeutic applications.

This compound exhibits its biological effects through various mechanisms:

  • Antioxidant Activity : this compound effectively scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage associated with various diseases .
  • Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines, thereby mitigating inflammation. This is particularly relevant in conditions such as chronic liver disease and cancer .
  • Anticancer Activity : this compound modulates multiple signaling pathways involved in cancer development and progression. Key pathways affected include:
    • PI3K/Akt : Inhibition of this pathway leads to reduced cell proliferation and increased apoptosis in cancer cells .
    • NF-κB : this compound decreases the activation of NF-κB, which is often overactive in tumors .
    • Wnt/β-catenin : By inhibiting this pathway, this compound can suppress tumor growth and metastasis .
  • Hepatoprotective Activity : The compound protects liver cells against toxins and promotes liver regeneration, making it a candidate for treating liver diseases such as hepatitis C and fatty liver disease .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound undergoes extensive metabolism in the body. Following oral administration, it is rapidly absorbed and distributed. Key pharmacokinetic parameters include:

ParameterValue
Peak Plasma Concentration (Cmax)240 ± 54 ng/mL
Time to Peak Concentration (Tmax)Approximately 2 hours
Elimination Half-LifeApproximately 4 hours

These parameters indicate that this compound maintains therapeutic levels in the bloodstream for a significant duration, enhancing its potential efficacy .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

  • Hepatitis C Treatment : A study involving patients with chronic hepatitis C demonstrated that this compound significantly improved liver histology and biomarkers. Patients treated with silibinin showed enhanced rates of sustained virological response (SVR) compared to control groups .
  • Lung Cancer : In vitro studies on non-small cell lung carcinoma (NSCLC) cells revealed that this compound inhibited cell growth and induced apoptosis through modulation of histone deacetylase (HDAC) activity. This resulted in increased acetylation of histones, promoting tumor suppressor gene expression .
  • Skin Cancer Prevention : Research indicated that this compound enhances apoptosis in skin cells exposed to UV radiation, suggesting its potential as a protective agent against skin cancer .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityDescription
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits pro-inflammatory cytokines; reduces inflammation
AnticancerModulates key signaling pathways; induces apoptosis in cancer cells
HepatoprotectiveProtects liver cells; promotes liver regeneration

Q & A

Q. How is Silibinin-d5 identified and characterized in experimental settings?

this compound is identified using deuterium labeling confirmation via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Characterization includes purity assessment via HPLC with UV detection (λ = 288 nm) and stability testing under controlled conditions (e.g., pH 7.4 buffer at 37°C for 48 hours). Methodological rigor requires cross-validation with reference standards and reproducibility across multiple batches .

Q. What are the primary mechanisms of action of this compound in cellular models?

Researchers typically employ in vitro assays such as:

  • Reactive oxygen species (ROS) suppression measured via DCFH-DA fluorescence.
  • Apoptosis modulation assessed through flow cytometry (Annexin V/PI staining).
  • CYP450 enzyme inhibition using fluorometric substrate conversion assays. Control experiments should include non-deuterated Silibinin to isolate isotopic effects. Dose-response curves (0.1–100 μM) and time-course studies (6–72 hours) are critical for mechanistic validation .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

LC-MS/MS with deuterated internal standards (e.g., this compound itself) ensures accuracy. Key parameters:

  • Chromatography : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : MRM transitions (m/z 481.2 → 301.1 for this compound). Validate methods per FDA guidelines (precision <15%, recovery >80%) and account for matrix effects in plasma/liver homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across studies?

Discrepancies in bioavailability or half-life often stem from:

  • Model variability : Compare rodent vs. human hepatocyte metabolism.
  • Dosing regimens : Subcutaneous vs. oral administration alters absorption.
  • Analytical sensitivity : Ensure detection limits (<1 ng/mL) and validate extraction protocols. Meta-analyses using tools like PRISMA and subgroup stratification (e.g., by species or dose) clarify confounding factors .

Q. What experimental designs optimize this compound’s therapeutic efficacy in combinatorial therapies?

Use factorial designs (e.g., 2×2 matrix) to test synergies with chemotherapeutics:

  • Variables : this compound concentration (0–50 μM) + Paclitaxel (0–10 nM).
  • Endpoints : Synergy scores via Chou-Talalay method (CompuSyn software). Include isobolograms and mechanistic follow-ups (e.g., Western blotting for apoptosis markers) to validate interactions .

Q. How should researchers address variability in this compound’s metabolic stability data?

Variability arises from:

  • Microsomal batch differences : Source liver microsomes from ≥3 donors.
  • Deuterium kinetic isotope effects : Compare t½ of this compound vs. non-deuterated analog. Statistical adjustments (ANOVA with Tukey’s post-hoc) and standardized incubation conditions (37°C, NADPH regeneration system) improve reproducibility .

Q. What strategies validate this compound’s target engagement in complex biological systems?

Combine chemical proteomics (pull-down assays with biotinylated probes) and thermal shift assays (CETSA):

  • Proteomics : SILAC labeling + LC-MS/MS identifies binding partners.
  • CETSA : Melting curve shifts (ΔTm > 2°C) confirm target stabilization. Cross-validate with CRISPR knockdown models to establish causality .

Methodological Considerations

Q. How to design a robust dose-response study for this compound in vivo?

  • Animal models : Use n ≥ 8/group (power analysis at α = 0.05).
  • Dosing : Escalating doses (10–200 mg/kg) administered orally for 28 days.
  • Endpoints : Histopathology (H&E staining) and serum biomarkers (ALT/AST). Predefine exclusion criteria (e.g., weight loss >20%) to minimize bias .

Q. What statistical approaches are optimal for analyzing this compound’s anti-inflammatory effects?

  • Longitudinal data : Mixed-effects models account for repeated measurements.
  • Multivariate analysis : PCA reduces cytokine/chemokine dimensionality. Report effect sizes (Cohen’s d) and adjust for multiple comparisons (Bonferroni correction) .

Q. How to ensure ethical compliance in this compound research involving animal models?

Follow ARRIVE 2.0 guidelines:

  • Justification : Demonstrate necessity over non-animal alternatives.
  • Housing : Standardized environments (12h light/dark cycles, ad libitum feed).
  • Endpoint monitoring : Veterinarian-blinded assessments of distress.
    Obtain IACUC approval and document protocol deviations transparently .

Tables for Key Data

Parameter This compound Non-deuterated Silibinin Reference
LogP 2.8 ± 0.32.5 ± 0.2
Plasma t½ (rat) 6.2 ± 1.1 h4.8 ± 0.9 h
CYP3A4 IC₅₀ 18.5 μM22.3 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.